molecular formula C25H23FN2OS B2559180 4-fluoro-N-[2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide CAS No. 443333-08-2

4-fluoro-N-[2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide

Cat. No.: B2559180
CAS No.: 443333-08-2
M. Wt: 418.53
InChI Key: IFCYHDSBUVUYLJ-UHFFFAOYSA-N
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Description

The compound 4-fluoro-N-[2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a benzamide derivative featuring a 4-fluorobenzoyl group linked via an ethyl chain to a 1H-indole core. The indole’s 3-position is substituted with a sulfanyl group connected to a 4-methylbenzyl moiety. This structure combines hydrophobic (4-methylphenyl), electron-withdrawing (4-fluoro), and hydrogen-bonding (amide) functionalities, making it a candidate for diverse biological interactions.

Properties

IUPAC Name

4-fluoro-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2OS/c1-18-6-8-19(9-7-18)17-30-24-16-28(23-5-3-2-4-22(23)24)15-14-27-25(29)20-10-12-21(26)13-11-20/h2-13,16H,14-15,17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCYHDSBUVUYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include anhydrous aluminum chloride, thionyl chloride, and triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the fluorine atom could yield a variety of substituted benzamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes critical structural differences between the target compound and its analogs:

Compound Name / ID Core Structure Benzamide Substituent Indole 3-Substituent Key Modifications Reference
Target Compound 4-Fluorobenzamide 4-Fluoro [(4-Methylphenyl)methyl]sulfanyl Reference structure -
4-fluoro-N-[2-(3-{[(3-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide (C064-0168) 4-Fluorobenzamide 4-Fluoro [(3-Fluorophenyl)methyl]sulfanyl 3-Fluoro vs. 4-methyl on benzyl group
2,4-dichloro-N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide 2,4-Dichlorobenzamide 2,4-Dichloro [(2-Chloro-6-fluorophenyl)methyl]sulfanyl Halogenated benzamide and benzyl group
N-[2-(3-{[2-(Cyclopentylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-fluorobenzamide 4-Fluorobenzamide 4-Fluoro [2-(Cyclopentylamino)-2-oxoethyl]sulfanyl Carboxamide and cyclopentylamino in side chain

Analysis of Substituent Effects

Electronic and Steric Considerations
  • Target vs. In contrast, the 3-fluorobenzyl group in C064-0168 introduces electron-withdrawing effects, which may alter binding affinity or metabolic stability . Steric hindrance is minimized in the target’s para-substituted benzyl group compared to the meta-fluoro substituent in C064-0166.
  • Halogenation Effects (2,4-Dichloro Analog) :

    • The 2,4-dichlorobenzamide (MW: 507.83 g/mol) increases lipophilicity (ClogP ~4.5) compared to the target (MW: ~435.5 g/mol, ClogP ~3.8). This could enhance membrane permeability but raise toxicity risks .
  • Side-Chain Functionalization (Cyclopentylamino Analog): The cyclopentylamino-oxoethyl side chain introduces hydrogen-bonding capacity absent in the target. This modification might improve target selectivity but reduce oral bioavailability due to increased polarity .

Structure-Activity Relationship (SAR) Insights

  • Indole 3-Substituent: The [(4-methylphenyl)methyl]sulfanyl group optimizes hydrophobic interactions in the target, whereas halogenated or polar side chains (e.g., cyclopentylamino) may shift activity toward different targets.
  • Benzamide Halogenation: Fluorine (target) vs.

Biological Activity

4-Fluoro-N-[2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C₂₁H₂₃F N₂S
  • Molecular Weight : 357.49 g/mol

The presence of the fluorine atom and the sulfanyl group is hypothesized to enhance its biological activity by influencing electronic properties and interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a broad spectrum of biological activities, particularly in cancer treatment. The following sections detail specific findings related to this compound.

Anticancer Activity

Recent studies have demonstrated that compounds with structural similarities to this compound possess significant antiproliferative effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
HepG21.30
MCF-72.3
HCT-1161.9

These values indicate that the compound can effectively inhibit cell proliferation, suggesting its potential as a lead compound for further development.

The mechanism of action for this compound appears to involve several pathways:

  • Histone Deacetylase (HDAC) Inhibition : Similar compounds have been shown to inhibit HDAC enzymes, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.
  • Induction of Apoptosis : Studies indicate that this compound may promote apoptosis in cancer cells through the activation of intrinsic pathways, contributing to its anticancer activity.
  • Cell Cycle Arrest : Research suggests that it may induce G2/M phase arrest, preventing cancer cells from dividing and proliferating.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on HepG2 Cells : A study reported an IC50 value of 1.30 µM for a structurally similar compound, indicating strong antiproliferative effects against liver cancer cells. The mechanism involved HDAC inhibition and apoptosis induction .
  • Combination Therapy : Another study explored the combination of this compound with other chemotherapeutics, showing enhanced anticancer effects when used alongside taxol and camptothecin .

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